3-Bromo-2-fluorobenzoyl chloride
Overview
Description
3-Bromo-2-fluorobenzoyl chloride is an organic compound with the molecular formula C7H3BrClFO and a molecular weight of 237.45 g/mol . It is a derivative of benzoyl chloride, where the benzene ring is substituted with bromine and fluorine atoms at the 3 and 2 positions, respectively. This compound is primarily used in organic synthesis and research applications.
Mechanism of Action
Target of Action
Benzoyl chloride compounds are generally known to react with amines, alcohols, and other nucleophiles, forming amides, esters, and other products .
Mode of Action
3-Bromo-2-fluorobenzoyl chloride, like other acid chlorides, is highly reactive. It can undergo nucleophilic acyl substitution reactions with various nucleophiles . The bromine and fluorine substituents on the benzene ring can influence the reactivity and selectivity of these reactions .
Biochemical Pathways
The compound can potentially participate in various organic synthesis reactions, leading to a wide range of products .
Pharmacokinetics
As a small, lipophilic molecule, it may be absorbed and distributed throughout the body. Its reactivity could lead to rapid metabolism and excretion .
Result of Action
Due to its reactivity, it can potentially react with various biological molecules, leading to a range of effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the action, efficacy, and stability of this compound . For example, its reactivity may increase under acidic conditions or at elevated temperatures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-fluorobenzoyl chloride typically involves the following steps:
Starting Material: The process begins with 3-Bromo-2-fluorobenzoic acid.
Chlorination: The 3-Bromo-2-fluorobenzoic acid is treated with thionyl chloride (SOCl2) under reflux conditions.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-fluorobenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Electrophilic Aromatic Substitution: The bromine and fluorine substituents on the benzene ring can participate in electrophilic aromatic substitution reactions, although the presence of these electron-withdrawing groups can influence the reactivity and regioselectivity of the reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride byproduct.
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions to introduce additional substituents onto the benzene ring.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Substituted Benzoyl Chlorides: Formed by further substitution reactions on the benzene ring.
Scientific Research Applications
3-Bromo-2-fluorobenzoyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those containing benzoyl moieties.
Material Science: It is employed in the preparation of advanced materials, including polymers and liquid crystals.
Biochemistry: It serves as a reagent for the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Comparison with Similar Compounds
Similar Compounds
2-Fluorobenzoyl Chloride: Similar structure but lacks the bromine substituent.
2-Chlorobenzoyl Chloride: Contains a chlorine atom instead of fluorine.
2-Bromobenzoyl Chloride: Contains a bromine atom instead of fluorine.
Uniqueness
3-Bromo-2-fluorobenzoyl chloride is unique due to the presence of both bromine and fluorine substituents on the benzene ring. This combination of electron-withdrawing groups significantly influences the compound’s reactivity and properties, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
3-bromo-2-fluorobenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO/c8-5-3-1-2-4(6(5)10)7(9)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRKBWVSQZTERQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650500 | |
Record name | 3-Bromo-2-fluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60650500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
374554-41-3 | |
Record name | 3-Bromo-2-fluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60650500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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